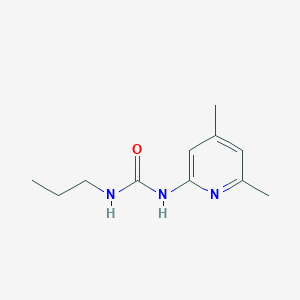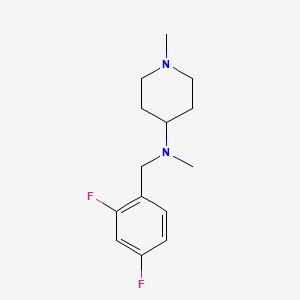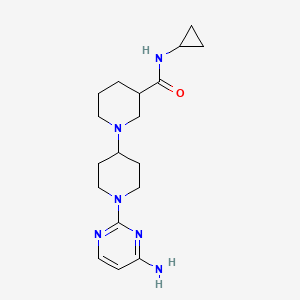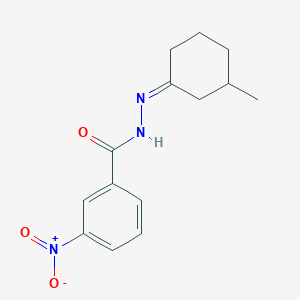
N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea (DPU) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPU is a white crystalline powder that is soluble in water and organic solvents.
作用机制
The mechanism of action of N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea as an acetylcholinesterase inhibitor involves the formation of a reversible complex between this compound and the enzyme. This complex prevents the breakdown of acetylcholine, leading to an increase in its concentration in the brain. This, in turn, leads to an improvement in cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a significant effect on the central nervous system. It has been found to improve cognitive function, memory, and learning in animal models of Alzheimer's disease. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea has several advantages for lab experiments. It is easy to synthesize and purify, and its high yield and purity make it an ideal candidate for in vitro and in vivo studies. However, this compound has some limitations as well. It is not very water-soluble, which may limit its use in some experiments. Additionally, its potency as an acetylcholinesterase inhibitor may make it difficult to determine the optimal dose for experiments.
未来方向
The potential applications of N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea are vast and there are several future directions for research. One area of research is the development of this compound-based drugs for the treatment of Alzheimer's disease. Another area of research is the investigation of the antioxidant properties of this compound and its potential use in the treatment of other neurodegenerative disorders. Additionally, the development of more water-soluble derivatives of this compound may expand its use in various experiments.
Conclusion:
In conclusion, this compound (this compound) is a chemical compound with significant potential for scientific research. Its easy synthesis, high yield, and purity make it an ideal candidate for in vitro and in vivo studies. Its potent acetylcholinesterase inhibition and antioxidant properties make it a potential candidate for the treatment of neurodegenerative disorders. Further research is needed to fully explore the potential applications of this compound.
合成方法
N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea can be synthesized using a simple reaction between 4,6-dimethyl-2-pyridinylamine and propyl isocyanate. The reaction is carried out in the presence of a catalyst and the product is purified using standard methods. The yield of this compound is high and the purity can be easily achieved.
科学研究应用
N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property of this compound makes it a potential candidate for the treatment of Alzheimer's disease, a neurodegenerative disorder characterized by a decrease in the levels of acetylcholine in the brain.
属性
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-4-5-12-11(15)14-10-7-8(2)6-9(3)13-10/h6-7H,4-5H2,1-3H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVPQSXHZKNKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC(=CC(=N1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5291847.png)
![1-[(1-benzyl-4-piperidinyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine oxalate](/img/structure/B5291854.png)
![1'-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5291871.png)
![N-[2-(cyclopentylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5291879.png)

![5-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-ylcarbonyl]-2(1H)-pyridinone](/img/structure/B5291911.png)



![4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B5291936.png)
![1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one](/img/structure/B5291941.png)
![8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5291944.png)
![2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-N-(2-thienylmethyl)acetamide dihydrochloride](/img/structure/B5291951.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291958.png)
